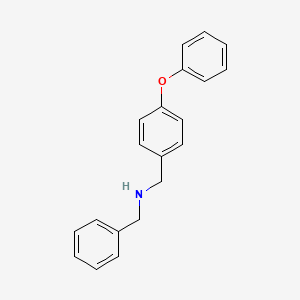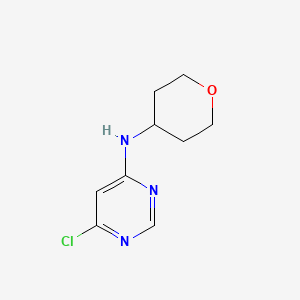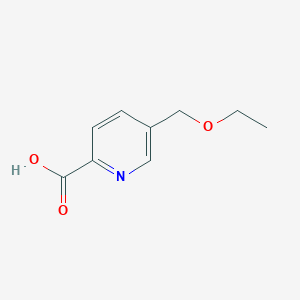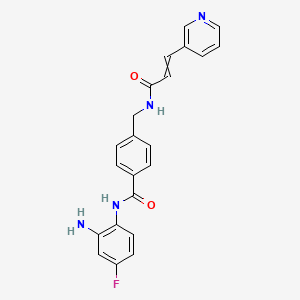
3-Chlorosulfonyl-benzoic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorosulfonyl-benzoic acid benzyl ester: is an organic compound with the molecular formula C14H11ClO4S. It is a derivative of benzoic acid and is characterized by the presence of a chlorosulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorosulfonyl-benzoic acid benzyl ester typically involves the reaction of 3-chlorosulfonylbenzoic acid with benzyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The use of automated systems also ensures consistency and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorosulfonyl-benzoic acid benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamides or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Derivatives such as benzyl 3-(alkylsulfonyl)benzoate or benzyl 3-(arylsulfonyl)benzoate.
Oxidation Reactions: Sulfonic acids and other oxidized derivatives.
Reduction Reactions: Sulfonamides and other reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chlorosulfonyl-benzoic acid benzyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polymers and resins .
Biology: In biological research, this compound is used to modify proteins and peptides. It can be used to introduce sulfonyl groups into biomolecules, which can alter their properties and functions .
Medicine: It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of agrochemicals and pesticides .
Wirkmechanismus
The mechanism of action of 3-Chlorosulfonyl-benzoic acid benzyl ester involves the interaction of the chlorosulfonyl group with various molecular targets. The compound can react with nucleophiles, such as amino acids or nucleic acids, leading to the formation of covalent bonds. This interaction can alter the structure and function of the target molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl benzoate: Used as a solvent and in the treatment of scabies.
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Ethyl 3-(chlorosulfonyl)benzoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness: 3-Chlorosulfonyl-benzoic acid benzyl ester is unique due to its specific reactivity and the presence of the benzyl ester group. This makes it particularly useful in the synthesis of complex organic molecules and in applications where selective reactivity is required .
Eigenschaften
Molekularformel |
C14H11ClO4S |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
benzyl 3-chlorosulfonylbenzoate |
InChI |
InChI=1S/C14H11ClO4S/c15-20(17,18)13-8-4-7-12(9-13)14(16)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
PUVFUCWEOGOQCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B8711030.png)
![5-Chloro-6-iodo-1H-benzo[d]imidazole](/img/structure/B8711038.png)
![5-[2-(piperazin-1-yl)ethyl]-2-benzofuran-1(3H)-one](/img/structure/B8711041.png)
![Cyclohexanone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B8711048.png)
![Methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxy-1-piperidyl]naphthalene-1-carbonyl]amino]-2,4-dimethyl-benzoate](/img/structure/B8711058.png)
![1-Methoxy-2-oxabicyclo[3.3.0]octane](/img/structure/B8711062.png)


